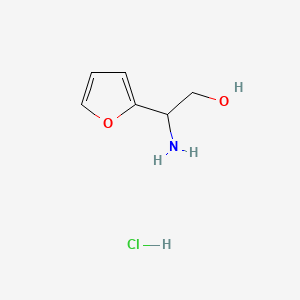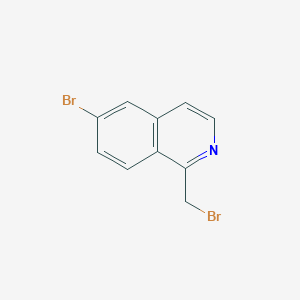
6-Bromo-1-(bromomethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-(bromomethyl)isoquinoline: is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)isoquinoline typically involves the bromination of 1-(bromomethyl)isoquinoline. This reaction is carried out under alkaline conditions using bromine as the brominating agent . The reaction proceeds as follows:
Starting Material: 1-(bromomethyl)isoquinoline
Reagent: Bromine (Br₂)
Conditions: Alkaline medium
The reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate additional purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 6-Bromo-1-(bromomethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
科学的研究の応用
Chemistry: 6-Bromo-1-(bromomethyl)isoquinoline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and complex molecules.
Biology: In biological research, the compound is used to study the effects of brominated isoquinolines on biological systems. It can be used to synthesize bioactive molecules for drug discovery and development.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in the development of flame retardants and other materials.
作用機序
The mechanism of action of 6-Bromo-1-(bromomethyl)isoquinoline involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, or DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
6-Bromoisoquinoline: Similar structure but lacks the bromomethyl group.
1-Bromoisoquinoline: Similar structure but lacks the bromomethyl group.
6-Chloro-1-(chloromethyl)isoquinoline: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 6-Bromo-1-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and the bromomethyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The dual bromine atoms also contribute to its potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H7Br2N |
|---|---|
分子量 |
300.98 g/mol |
IUPAC名 |
6-bromo-1-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-10-9-2-1-8(12)5-7(9)3-4-13-10/h1-5H,6H2 |
InChIキー |
AXUPDHUGFIYIQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2CBr)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
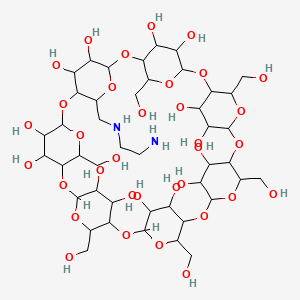
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)

![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)
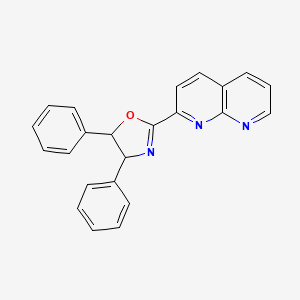
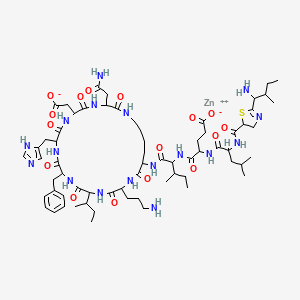
![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
